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epi-Aszonalenin A -

epi-Aszonalenin A

Catalog Number: EVT-3163279
CAS Number:
Molecular Formula: C25H25N3O3
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

epi-Aszonalenin A (EAA) is a fungal secondary metabolite classified as an alkaloid. It was initially isolated and purified from coral symbiotic fungi. [, , ] While chemically similar to Aszonalenins, epi-Aszonalenin A differentiates itself through a distinct stereochemical configuration at a specific chiral center. Research indicates potential anti-angiogenic properties, suggesting its possible use in studying tumor metastasis and invasion. [, , ]

Overview

Epi-Aszonalenin A is a bioactive alkaloid isolated from the secondary metabolites of coral symbiotic fungi, particularly from the species Aspergillus novofumigatus. This compound has garnered attention due to its potential therapeutic properties, including anti-atherosclerotic and anti-angiogenic activities. The structural elucidation and biosynthetic pathways of epi-aszonalenin A have been explored in various studies, revealing its significance in natural product chemistry and pharmacology.

Source and Classification

Epi-Aszonalenin A is classified as an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. These compounds are often derived from plant or fungal sources and exhibit a wide range of biological activities. Epi-Aszonalenin A specifically originates from Aspergillus novofumigatus, a filamentous fungus known for its diverse metabolic capabilities and production of secondary metabolites with pharmaceutical potential .

Synthesis Analysis

The synthesis of epi-aszonalenin A involves complex biosynthetic pathways characteristic of fungal metabolism. Recent studies have utilized various enzymatic assays to elucidate its biosynthesis. For instance, acetylaszonalenin, a precursor in the biosynthetic pathway, is produced through specific enzymatic reactions involving acetyl coenzyme A and aszonalenin . The process includes:

  • Enzymatic Reactions: Key enzymes such as AnaPT and AnaAT facilitate the conversion of substrates through prenylation and acetylation steps.
  • Isolation Techniques: Products are typically isolated using high-performance liquid chromatography (HPLC) after enzymatic reactions, followed by structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry.
Molecular Structure Analysis

Epi-Aszonalenin A possesses a complex molecular structure that can be characterized by its chemical formula and stereochemistry. The compound's molecular formula is C₁₄H₁₅N₃O₄, indicating the presence of nitrogen and oxygen functional groups that contribute to its biological activity. Structural analysis techniques such as NMR spectroscopy have been employed to determine the arrangement of atoms within the molecule .

Structural Data

  • Molecular Weight: Approximately 273.29 g/mol
  • Functional Groups: Contains hydroxyl (-OH), carbonyl (C=O), and amine (NH) groups.
Chemical Reactions Analysis

Epi-Aszonalenin A undergoes various chemical reactions that enhance its biological efficacy. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. The compound interacts with signaling pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to reduced expression of pro-invasive factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) .

Key Reactions

  • Inhibition of MMPs: Epi-aszonalenin A inhibits MMP-2 and MMP-9 activity, critical for tumor cell migration.
  • Regulation of Signaling Pathways: It modulates key signaling pathways that affect cell proliferation and survival.
Mechanism of Action

The mechanism by which epi-aszonalenin A exerts its effects involves several biochemical interactions:

  1. Binding to Proteins: Epi-aszonalenin A forms stable complexes with MMPs, inhibiting their activity.
  2. Signal Transduction Modulation: It alters the phosphorylation states of proteins involved in cellular signaling pathways, impacting cell migration and invasion.
  3. Gene Expression Regulation: The compound downregulates genes associated with angiogenesis and tumor progression by inhibiting transcription factors like HIF-1α.

These actions collectively contribute to its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Epi-Aszonalenin A exhibits distinct physical and chemical properties that influence its biological activities:

  • Solubility: Generally soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Stability: Stability may vary under different pH conditions; hence it is essential to consider storage conditions for maintaining its efficacy.

Relevant Data

  • Melting Point: Specific melting point data is not widely reported but is essential for characterizing purity.
  • Spectroscopic Data: NMR spectra provide insights into the molecular environment of hydrogen atoms within the compound.
Applications

Epi-Aszonalenin A has promising applications in scientific research, particularly in pharmacology:

  • Cancer Research: Its ability to inhibit tumor cell migration makes it a candidate for further investigation in cancer therapy.
  • Anti-Angiogenic Studies: The compound's effects on angiogenesis suggest potential applications in treating diseases characterized by abnormal blood vessel growth.
  • Natural Product Chemistry: As a representative of marine natural products, it contributes to the understanding of fungal metabolites' roles in drug discovery.
Biosynthetic Pathways and Gene Cluster Analysis

Enzymatic Mechanisms in Cyclotryptophan Alkaloid Formation

epi-Aszonalenin A (EAA) belongs to the cyclotryptophan alkaloid family, characterized by a prenylated indole scaffold with a fused diketopiperazine ring. Its biosynthesis initiates with the formation of the cyclotryptophan precursor via a specialized non-ribosomal peptide synthetase (NRPS). The core enzymatic steps involve:

  • Reverse Prenylation: A dimethylallyl tryptophan synthase (DMATS) transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the C3 position of L-tryptophan. This yields reverse-prenylated tryptophan, a key intermediate [4] [8].
  • Diketopiperazine Cyclization: The NRPS module assembles L-tryptophan and L-alanine into a linear dipeptide, followed by cyclization to form the diketopiperazine (DKP) ring [4] [5].
  • Stereoselective Modifications: Epimerization at the C11 position of the DKP ring generates the "epi" stereochemistry unique to epi-aszonalenin A. This step is catalyzed by an epimerase domain within the NRPS or a standalone tailoring enzyme [5] [8].

Critical to this pathway is the regiospecific prenylation at C3 of the indole ring, which precedes ring cyclization. Biochemical studies confirm that the DMATS enzyme (AnaPT) exhibits high specificity for the tryptophan substrate, with a reported Km of 232 μM for (R)-benzodiazepinedione and 156 μM for DMAPP [4].

Table 1: Key Enzymes in epi-Aszonalenin A Biosynthesis

EnzymeGene SymbolFunctionSubstrate Specificity
Non-Ribosomal Peptide SynthetaseepaA (or anaPS)Dipeptide assembly and cyclizationL-Tryptophan, L-Alanine
Dimethylallyl Tryptophan SynthaseepaB (or anaPT)Reverse prenylation at C3 of indoleL-Tryptophan, DMAPP
AcetyltransferaseepaCN1 acetylation (in analogs)Aszonalenin, Acetyl-CoA
EpimeraseepaDC11 stereoinversion to "epi" configurationAszonalenin intermediate

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Epi-Aszonalenin A Production

The NRPS (encoded by epaA) is a multidomain megasynthetase essential for EAA assembly. Its domain architecture follows the canonical C-A-T-R configuration:

  • Condensation (C) Domain: Catalyzes amide bond formation between L-tryptophan and L-alanine.
  • Adenylation (A) Domain: Selectively activates L-tryptophan and L-alanine via ATP-dependent adenylation. Substrate specificity is determined by nonribosomal code residues (e.g., Asp235 for tryptophan recognition) [4] [5].
  • Thiolation (T) Domain: Shuttles activated amino acids using a 4'-phosphopantetheine prosthetic group.
  • Reduction (R) Domain: Reduces the thioester bond to facilitate DKP ring release, forming aszonalenin as the immediate precursor [5] [8].

Gene knockout studies in Aspergillus novofumigatus demonstrate that epaA disruption abolishes EAA production, confirming its indispensability [7] [8]. The NRPS operates iteratively:

  • Module 1: Activation and loading of L-tryptophan.
  • Module 2: Activation of L-alanine and peptide bond formation.
  • Terminal R Domain: NADPH-dependent reduction releases the DKP scaffold [4].

Post-NRPS tailoring involves the epimerase epaD, which inverts the C11 stereocenter of aszonalenin to yield epi-aszonalenin A. This enzyme exhibits strict substrate specificity, failing to act on non-DKP analogs [8].

Comparative Genomics of Aspergillus spp. for Secondary Metabolite Synthesis

The epi-aszonalenin A biosynthetic gene cluster (BGC) spans ~12.9 kb in Aspergillus novofumigatus (strain IBT 16806) and comprises four core genes: epaA (NRPS), epaB (DMATS), epaC (acetyltransferase), and epaD (epimerase) [8]. Comparative analysis reveals:

  • Cluster Conservation: Homologous BGCs exist in A. fumigatus and A. fischeri (NRRL 181), but with key variations. A. fischeri’s cluster (BGC0000293) includes an acetyltransferase (anaAT) that converts aszonalenin to acetylaszonalenin—a derivative not observed in A. novofumigatus [5] [7].
  • Genomic Divergence: A. novofumigatus possesses 15–27% species-specific genes absent in other aspergilli, including unique transcriptional regulators within the EAA BGC [7]. This genetic novelty correlates with its enhanced secondary metabolic capability.
  • Synteny Breaks: While the NRPS and DMATS genes are conserved across section Fumigati, flanking genes differ significantly. A. ochraceoroseus lacks the entire EAA cluster but harbors an aflatoxin-like BGC, illustrating evolutionary diversification [7].

Table 2: Distribution of epi-Aszonalenin A Cluster in Aspergillus Species

SpeciesBGC PresenceCluster Size (kb)Unique FeaturesKey Modifications
Aspergillus novofumigatusYes12.9epaD (dedicated epimerase)epi-Aszonalenin A production
Aspergillus fischeriPartial12.8anaAT (acetyltransferase)Acetylaszonalenin production
Aspergillus fumigatusPartial11.2Truncated NRPS; lacks epaDAszonalenin production only
Aspergillus nigerNoAbsent

Properties

Product Name

epi-Aszonalenin A

IUPAC Name

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1

InChI Key

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N

SMILES

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C

Isomeric SMILES

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C

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